Product packaging for 3-Oxo-3-(piperazin-1-yl)propanenitrile(Cat. No.:CAS No. 182231-04-5)

3-Oxo-3-(piperazin-1-yl)propanenitrile

Cat. No.: B2617683
CAS No.: 182231-04-5
M. Wt: 153.185
InChI Key: KERYLWAUHKMDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Oxo-3-(piperazin-1-yl)propanenitrile (CAS 182231-04-5) is a valuable chemical building block with the molecular formula C7H11N3O and a molecular weight of 153.19 g/mol . This compound features a piperazine ring, a common motif in medicinal chemistry, linked to a beta-ketonitrile functional group. This structure makes it a versatile synthon for the synthesis of more complex molecules, particularly in pharmaceutical research and development where the piperazine moiety is known to contribute to biological activity . The related hydrochloride salt (CAS 1394042-17-1, MW 189.64 g/mol) is also available for researchers who require different solubility or handling properties . As a standard safety precaution, researchers should handle this compound with care; similar piperazine derivatives are known to be harmful if swallowed and may cause skin and eye irritation . Always refer to the specific Material Safety Data Sheet (MSDS) for detailed handling and hazard information. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is available for shipping from global stockpoints .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B2617683 3-Oxo-3-(piperazin-1-yl)propanenitrile CAS No. 182231-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-3-piperazin-1-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-2-1-7(11)10-5-3-9-4-6-10/h9H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERYLWAUHKMDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Oxo 3 Piperazin 1 Yl Propanenitrile and Analogues

Established Synthetic Routes to the Chemical Compound

The primary and most well-documented methods for synthesizing 3-Oxo-3-(piperazin-1-yl)propanenitrile involve the acylation of piperazine (B1678402) with a reactive cyanoacetic acid derivative. This approach is efficient and relies on fundamental principles of amide bond formation.

Reaction of Cyanoacetic Acid Derivatives with Piperazine

The core synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between piperazine and a suitable derivative of cyanoacetic acid, such as ethyl cyanoacetate (B8463686) or cyanoacetic acid hydrazide. In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyanoacetic acid derivative. This process results in the formation of a stable amide bond, yielding the target compound.

The reaction is typically conducted under mild conditions to maintain the integrity of the functional groups. Key parameters of this synthetic route are outlined in the table below.

ParameterTypical ConditionsPurpose/Notes
Reactants Piperazine, Ethyl CyanoacetatePiperazine is the nucleophile; ethyl cyanoacetate is the acylating agent.
Solvent Ethanol (B145695) or ToluenePolar solvents are generally favored to facilitate the reaction.
Catalyst Piperidine (B6355638) (base) or Acid CatalystsEnhances the rate and efficiency of the condensation reaction.
Temperature Initial cooling (0–5 °C), then refluxThe initial cooling helps to control the exothermic reaction, followed by heating to ensure completion.
Molar Ratio Piperazine:Cyanoacetic Derivative ≈ 1:1.1A slight excess of the nitrile precursor is often used to drive the reaction forward.
Duration 2–4 hoursReaction progress is typically monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up Neutralization, solvent evaporation, recrystallizationPurification is commonly achieved by recrystallization from ethanol or water to isolate the pure product.

Synthesis via Condensation Reactions

This synthetic pathway is fundamentally a condensation reaction, where a molecule of water (or alcohol, in the case of an ester reactant) is eliminated to form the final amide product. The mechanism involves the formation of a tetrahedral intermediate after the nucleophilic attack of the piperazine nitrogen on the carbonyl group of the cyanoacetic acid derivative. The subsequent collapse of this intermediate eliminates the leaving group (e.g., an ethoxy group from ethyl cyanoacetate) to form the N-acylated piperazine. This method is highly effective, often resulting in high yields of the desired product under relatively mild conditions.

Methodological Advancements in the Synthesis of Related N-Acylated Piperazine Propanenitriles

Furthermore, the synthesis of complex pharmaceutical agents like Tofacitinib utilizes a similar core reaction, where a substituted piperidine derivative is reacted with a 2-cyanoacetyl derivative in the presence of a suitable base. google.com These advancements highlight a trend towards more controlled and efficient catalytic systems that can be applied to a broader range of substrates, including various substituted piperazines and piperidines, to generate libraries of related compounds. mdpi.comnih.gov

Preparation of Functionalized Piperazine Scaffolds Incorporating the Propanenitrile Unit

The this compound structure serves as a versatile scaffold for the development of more complex molecules. Functionalization can occur at the second nitrogen of the piperazine ring or on the carbon atoms of the ring itself. mdpi.com For example, N-alkylation or N-arylation of the free secondary amine on the piperazine ring is a common strategy to introduce molecular diversity. mdpi.com

More advanced techniques focus on the direct functionalization of the carbon backbone of the piperazine ring. Methods such as direct C-H lithiation of N-Boc-protected piperazines allow for the introduction of substituents at the α-carbon position, providing access to a wider range of structurally diverse analogues. mdpi.com The synthesis of compounds like 3-(4-methylpiperazin-1-yl)propanenitrile, by starting with N-methylpiperazine instead of piperazine, demonstrates a straightforward approach to functionalization at the N4 position. These functionalized scaffolds are valuable intermediates in medicinal chemistry, serving as building blocks for bioactive molecules such as kinase inhibitors. nih.govresearchgate.netgoogle.com

Strategic Approaches for Yield Optimization and Reaction Efficiency in this compound Synthesis

Optimizing the synthesis of this compound involves the careful control of several reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation.

Key optimization strategies include:

Stoichiometry Control: Adjusting the molar ratios of piperazine to the cyanoacetic acid derivative can significantly impact the yield. A slight excess of the acylating agent is often employed to ensure the complete conversion of the piperazine.

Catalyst Selection: The choice between a base catalyst (like piperidine) or an acid catalyst can influence the reaction rate and selectivity. The optimal catalyst depends on the specific substrates and reaction conditions.

Temperature Management: A biphasic temperature profile, involving an initial low-temperature phase to control the exothermicity followed by a period at reflux, is a common strategy to ensure both safety and reaction completion.

Process Monitoring: The use of analytical techniques such as TLC and HPLC allows for real-time monitoring of the reaction's progress, enabling the determination of the optimal reaction time and preventing the formation of degradation products.

Purification Method: The final purity and yield are highly dependent on the purification process. Recrystallization from appropriate solvents, such as ethanol or water, is a critical step for isolating a high-purity product.

Modern Technologies: As mentioned, adopting technologies like microwave-assisted synthesis can lead to substantial improvements in reaction efficiency, offering a key strategy for optimization.

The following table summarizes critical parameters for optimizing the synthesis.

Optimization ParameterStrategyExpected Outcome
Molar Ratio Use a slight excess (1.1-1.2 eq.) of the cyanoacetic acid derivative.Maximizes conversion of the piperazine starting material.
Catalyst Screen both acid and base catalysts to find the most effective one.Increased reaction rate and improved selectivity.
Temperature Start at 0-5°C, then increase to reflux temperature.Controlled reaction initiation and complete conversion.
Solvent Choice Select a solvent (e.g., ethanol) that provides good solubility for reactants.Homogeneous reaction mixture, potentially faster reaction.
Purification Optimize recrystallization solvent and conditions.High purity of the final product and maximized isolated yield.

Role As a Synthetic Building Block and Medicinal Chemistry Scaffold

Strategies for Derivatization of the Propanenitrile Moiety

The propanenitrile portion of the molecule features a β-ketonitrile functional group, which contains a highly reactive active methylene (B1212753) group (the -CH2- group flanked by the keto and nitrile groups). google.com This acidity allows the methylene carbon to be easily deprotonated by a base, forming a stabilized carbanion that can act as a potent nucleophile in various carbon-carbon bond-forming reactions. nih.gov This reactivity is central to its utility as a synthetic building block for more complex molecular architectures. rsc.orgnih.gov

Key derivatization strategies for this moiety include:

Alkylation and Acylation: The carbanion generated from the active methylene group can be readily alkylated or acylated using various electrophiles. This allows for the introduction of a wide range of substituents at the carbon atom adjacent to the nitrile.

Condensation Reactions: The active methylene group is an excellent substrate for condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. ajrconline.orgscispace.com This reaction typically yields an α,β-unsaturated product, which can serve as a precursor for further synthetic transformations.

Cyclization and Heterocycle Synthesis: β-Ketonitriles are exceptionally useful precursors for the synthesis of a diverse array of heterocyclic compounds. acs.org Depending on the reaction partner and conditions, they can be used to construct pyridines, pyrimidines, pyrazoles, and chromenes, among other ring systems of significant interest in medicinal chemistry. rsc.orgnih.gov

These transformations enable the propanenitrile moiety to serve as a versatile anchor or starting point for the construction of complex and polyfunctional molecules.

Table 1: Potential Derivatization Reactions of the Propanenitrile Moiety

Reaction TypeReactantResulting StructureSynthetic Utility
AlkylationAlkyl Halide (R-X)Introduction of alkyl chainsModifies steric bulk and lipophilicity
Knoevenagel CondensationAldehyde/Ketone (R-CHO)α,β-Unsaturated nitrilePrecursor for Michael additions and further cyclizations
Gewald ReactionAldehyde/Ketone + SulfurSubstituted aminothiopheneAccess to a key heteroaromatic scaffold
CyclocondensationHydrazine (NH2-NH2)Aminopyrazole derivativeFormation of five-membered heterocycles

**4.2. Functionalization Approaches for the Piperazine (B1678402) Nitrogen Atom

The secondary amine (N-H) of the piperazine ring is a key site for synthetic modification, providing a convenient handle for introducing a vast array of substituents to modulate a compound's biological activity and physicochemical properties. nih.govnih.gov

Attaching aromatic and heteroaromatic rings to the piperazine nitrogen is a common strategy in drug design. researchgate.net This can be achieved through several robust synthetic methods:

Nucleophilic Aromatic Substitution (SNAr): This reaction is effective when the aromatic ring is activated by electron-withdrawing groups. The piperazine nitrogen acts as a nucleophile, displacing a leaving group (typically a halide) on the aromatic ring. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination allow for the coupling of the piperazine nitrogen with a wide variety of aryl and heteroaryl halides or triflates under relatively mild conditions. This is one of the most versatile methods for forming C-N bonds. nih.gov

Reductive Amination: The piperazine can react with an aromatic or heteroaromatic aldehyde or ketone in the presence of a reducing agent to form an N-arylmethyl or related substituent. nih.gov

Amide Bond Formation: Coupling of the piperazine with aromatic or heteroaromatic carboxylic acids using standard peptide coupling reagents yields the corresponding amides.

These reactions have been used to synthesize libraries of compounds where the piperazine scaffold is decorated with diverse aromatic systems. nih.gov

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool in drug discovery to create molecules with improved or multi-target activity. The 3-oxo-3-(piperazin-1-yl)propanenitrile scaffold is an excellent platform for creating such hybrids via its reactive piperazine nitrogen.

Coumarin (B35378) Conjugates: Coumarins are a class of compounds with a broad spectrum of biological activities. Piperazine-coumarin hybrids have been synthesized and investigated for various therapeutic applications, including as antimicrobial and anticancer agents. bohrium.comtandfonline.comresearchgate.net The synthesis typically involves reacting a functionalized coumarin (e.g., a haloalkyl-coumarin) with the piperazine nitrogen. rsc.org

Indole (B1671886) Conjugates: The indole nucleus is another privileged scaffold found in many natural products and synthetic drugs. The combination of indole and piperazine moieties has led to the development of potent antibacterial agents. nih.gov These conjugates are often prepared by linking the piperazine to a suitable position on the indole ring, for instance, via alkylation or amide bond formation. researchgate.net

Quinoxaline (B1680401) Conjugates: Quinoxaline derivatives are known for their diverse pharmacological properties, including anticancer activity. nih.gov Synthesizing hybrids that incorporate a piperazine ring is a strategy used to enhance potency and selectivity. acs.orgresearchgate.net These are often prepared through nucleophilic aromatic substitution of a halogenated quinoxaline with the piperazine.

Design Principles for Structure-Activity Relationship (SAR) Studies Utilizing the this compound Scaffold

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. patsnap.com The this compound scaffold is well-suited for SAR exploration because it allows for systematic and independent modification at two key positions: the propanenitrile moiety and the piperazine nitrogen. nih.govbohrium.com

A typical SAR campaign using this scaffold would involve:

Keeping the Core Constant: Initially, the this compound core is kept unchanged while a library of diverse substituents is introduced at the N-4 position of the piperazine ring.

Systematic Variation of Substituents: The substituents are chosen to probe the effects of sterics, electronics, and lipophilicity. For example, a series might include small alkyl groups, bulky aromatic rings, electron-donating groups (e.g., methoxy), and electron-withdrawing groups (e.g., trifluoromethyl).

Biological Evaluation: The resulting library of compounds is tested in a relevant biological assay to measure activity (e.g., enzyme inhibition, receptor binding).

Data Analysis: The activity data is correlated with the structural changes. For instance, it might be found that bulky, lipophilic aromatic groups at the N-4 position lead to higher potency, suggesting the presence of a corresponding hydrophobic pocket in the biological target. nih.gov

This iterative process of design, synthesis, and testing allows medicinal chemists to build a detailed understanding of the pharmacophore and optimize the lead compound for improved efficacy and selectivity. nih.govresearchgate.netresearchgate.net The piperazine ring itself is known to be a key element in establishing favorable interactions and improving the pharmacokinetic profile of drug candidates. nih.gov

Table 2: Guiding Principles for SAR Studies on the Piperazine Scaffold

Structural Modification (at Piperazine N-4)Rationale/HypothesisPotential Impact
Varying alkyl chain length (e.g., methyl, ethyl, propyl)Probe for small hydrophobic pocketsPotency, Lipophilicity
Introducing aromatic rings (e.g., phenyl, pyridyl)Explore potential for π-π stacking or hydrophobic interactionsPotency, Selectivity
Adding H-bond donors/acceptors (e.g., -OH, -NH2)Identify key hydrogen bonding interactions with the targetPotency, Solubility
Modifying electronics of an aryl ring (e.g., -Cl, -OCH3)Tune electronic interactions and metabolic stabilityPotency, Pharmacokinetics

Utility in Fragment-Based Drug Discovery and Lead Optimization Research

Fragment-Based Drug Discovery (FBDD) is a powerful approach that begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. astx.com These initial hits are then grown or linked together to produce a high-affinity lead compound. With a molecular weight of approximately 153 g/mol , this compound is an ideal candidate for inclusion in a fragment library.

Its utility in FBDD stems from several key features:

Low Molecular Weight: It adheres to the "Rule of Three" often used to define fragments.

Synthetic Tractability: The presence of the reactive piperazine N-H provides a clear and synthetically accessible "vector" for growth. Once the fragment is confirmed to bind to the target (e.g., via X-ray crystallography or NMR), chemists can rationally design and synthesize new analogues by adding functionality at this position to extend into adjacent binding pockets and increase potency. astx.com

Privileged Scaffold: The piperazine ring is a common motif in successful drugs, often imparting favorable ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net

In the subsequent lead optimization phase, the scaffold continues to be invaluable. Lead optimization is the iterative process of refining a promising hit compound to improve its potency, selectivity, and pharmacokinetic profile to generate a preclinical candidate. danaher.compatsnap.com The synthetic versatility of the this compound scaffold allows chemists to fine-tune the molecule's properties by exploring the SAR at both the piperazine and propanenitrile sites. patsnap.comnih.gov This enables a systematic approach to enhancing drug-like properties and addressing potential liabilities such as metabolic instability or off-target toxicity. danaher.com

Computational and Theoretical Investigations of 3 Oxo 3 Piperazin 1 Yl Propanenitrile

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile quantum mechanical method in computational chemistry, balancing accuracy with computational cost. numberanalytics.comlongdom.org It is widely used to study the electronic properties of molecules, predict their reactivity, and interpret spectroscopic data. nih.gov For 3-Oxo-3-(piperazin-1-yl)propanenitrile, DFT calculations can provide profound insights into its intrinsic chemical nature.

Quantum Chemical Descriptors and Reactivity Predictions (e.g., HOMO/LUMO Analysis, Fukui Functions)

Quantum chemical descriptors derived from DFT calculations are essential for predicting the reactivity of a molecule. science.gov The most significant of these are the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in

The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. hakon-art.comajchem-a.com

From these FMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): η ≈ (I - A) / 2

Chemical Potential (μ): μ ≈ -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors provide a quantitative framework for assessing the molecule's stability and propensity to engage in chemical reactions. ajchem-a.com

Fukui functions offer a more detailed, atom-specific picture of reactivity. They indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the electron density changes, Fukui functions pinpoint the most reactive sites, which is invaluable for understanding interaction mechanisms. rasayanjournal.co.inglobalresearchonline.net For this compound, one would expect the nitrogen and oxygen atoms to be key sites for electrophilic attack, a hypothesis that Fukui function analysis can confirm and quantify.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated via DFT.
DescriptorSymbolFormulaHypothetical Value (eV)Interpretation
HOMO EnergyEHOMO--6.5Electron-donating ability
LUMO EnergyELUMO--1.2Electron-accepting ability
Energy GapΔEELUMO - EHOMO5.3Chemical stability and reactivity
Ionization PotentialI-EHOMO6.5Energy to remove an electron
Electron AffinityA-ELUMO1.2Energy released when gaining an electron
Chemical Hardnessη(I - A) / 22.65Resistance to change in electron configuration
Electrophilicity Indexωμ² / (2η)2.84Propensity to accept electrons

Note: The values in this table are hypothetical and serve for illustrative purposes. Actual values would require specific DFT calculations.

Calculation of Spectroscopic Parameters to Aid Experimental Assignments

DFT is a highly effective tool for predicting spectroscopic properties, which can be used to interpret and validate experimental data. numberanalytics.com By calculating vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, researchers can gain confidence in the structural characterization of newly synthesized compounds like this compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, corresponding to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes (e.g., C=O stretch, N-H bend, C≡N stretch) to the experimentally observed absorption bands. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated values can be compared with experimental spectra to confirm the molecular structure and assign specific resonances to each nucleus. lehigh.edu

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netacs.org

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, such as this compound, can exist in multiple conformations. libretexts.org Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. libretexts.org

This is typically achieved by performing a Potential Energy Surface (PES) scan . q-chem.comuni-muenchen.de In this procedure, one or more dihedral angles are systematically rotated, and at each step, the energy of the molecule is calculated while optimizing the remaining geometrical parameters (a "relaxed" scan). q-chem.comjoaquinbarroso.com The resulting plot of energy versus the dihedral angle(s) reveals the low-energy conformers (minima) and the transition states (maxima) connecting them. youtube.com Understanding the conformational preferences and the energy landscape is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. iaanalysis.comwikipedia.orgwikipedia.org This method is a cornerstone of structure-based drug design. nih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., SARS-CoV-2 Spike Protein RBD)

The SARS-CoV-2 virus enters human cells via the interaction of its Spike (S) glycoprotein's Receptor-Binding Domain (RBD) with the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.gov Disrupting this interaction is a key strategy for developing antiviral therapeutics. drugtargetreview.com Molecular docking can be used to investigate whether this compound could bind to the SARS-CoV-2 Spike Protein RBD and potentially inhibit its function. nih.govacs.orgacs.org

The docking process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (e.g., SARS-CoV-2 RBD from the Protein Data Bank) and the ligand (this compound).

Defining the Binding Site: Identifying the potential binding pocket on the receptor surface.

Sampling Conformations: The docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site. nih.gov

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The scores are ranked to identify the most favorable binding mode. nih.gov

The results of a docking simulation provide the predicted binding pose, the binding energy, and details of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. Computational studies on other piperazine (B1678402) derivatives have successfully used this approach to identify binding modes and crucial interactions with their respective targets. nih.govnih.govnih.gov

Table 2: Illustrative Molecular Docking Results of this compound with SARS-CoV-2 Spike RBD.
ParameterDescriptionIllustrative Finding
Binding AffinityEstimated free energy of binding (kcal/mol). More negative values indicate stronger binding.-7.5 kcal/mol
Interacting ResiduesAmino acids in the RBD binding pocket that form key interactions with the ligand.Tyr449, Gln493, Ser494, Tyr505
Types of InteractionsNature of the non-covalent bonds formed between the ligand and the protein.Hydrogen bond with Ser494; Pi-Alkyl interaction with Tyr449
Predicted PoseThe most stable 3D orientation of the ligand within the binding site.Piperazine ring oriented towards a hydrophobic pocket, nitrile group forming a hydrogen bond.

Note: The findings in this table are for illustrative purposes and represent typical outputs of a molecular docking study.

Virtual Screening Applications in Drug Discovery Research

Virtual screening (VS) is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. wikipedia.orgresearchgate.net It serves as a filter to narrow down millions of potential molecules to a manageable number for experimental testing, thereby saving significant time and resources. nih.govmdpi.comnvidia.com

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This approach, which includes molecular docking, uses the 3D structure of the target protein to screen compound libraries. mdpi.comnvidia.com

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS uses the chemical structures of known active molecules as templates to find other compounds with similar properties (e.g., shape, pharmacophore). mdpi.comnvidia.com

This compound and its derivatives could be included in large chemical libraries for virtual screening campaigns against various therapeutic targets. If a screening identifies this scaffold as a "hit," it can become the starting point for a lead optimization program, where chemists synthesize and test analogs to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Absence of Advanced Computational Analyses for this compound in Publicly Available Research

A comprehensive review of scientific literature reveals a notable absence of published computational and theoretical investigations, specifically Natural Bond Orbital (NBO) and Hirshfeld surface analyses, for the chemical compound this compound.

Despite extensive searches of chemical and academic databases, no specific studies detailing these advanced computational analyses for the aforementioned compound could be located. The inquiry sought to gather detailed research findings and data tables to populate a structured article on the computational investigations of this compound. However, the required data from NBO and Hirshfeld surface analyses for this particular molecule are not present in the accessible scientific domain.

While the searches did yield computational studies on related compounds, a direct analysis of this compound is not available. For instance, research on other piperazine derivatives has included Hirshfeld surface analysis to investigate intermolecular interactions. Similarly, NBO analysis is a computational tool applied to various nitrogen-containing heterocyclic compounds to understand their electronic structure and bonding characteristics. Nevertheless, the specific application of these methods to this compound, and the corresponding data, have not been reported in the literature reviewed.

Consequently, it is not possible to provide an article with the requested detailed research findings, including data tables, for the "Advanced Computational Analyses (e.g., Natural Bond Orbital (NBO) Analysis, Hirshfeld Surface Analysis)" section concerning this compound. The lack of available data underscores a potential area for future computational chemistry research.

Emerging Research Applications of 3 Oxo 3 Piperazin 1 Yl Propanenitrile

Integration into Functional Polymeric Materials

Research into the incorporation of piperazine (B1678402) derivatives into functional polymers is an active area, often with the goal of creating materials with antimicrobial or other bioactive properties. rsc.orgrsc.org However, specific studies detailing the integration of 3-Oxo-3-(piperazin-1-yl)propanenitrile into such materials are not present in the current body of scientific literature.

Development of Polymeric Films for Research Purposes

The development of polymeric films containing bioactive small molecules is a significant field of research. nih.gov These films can be used for a variety of applications, including controlled drug release and antimicrobial surfaces. While there is research on creating polymeric films with a similar compound, 3-Oxo-3-(piperidin-1-yl)propanenitrile, which demonstrated bioactive properties, equivalent studies for this compound have not been published. nih.gov The synthesis of such films typically involves casting a solution containing a polymer matrix, a plasticizer, and the active compound. nih.gov

Physicochemical Characterization of Material Systems (e.g., FTIR, XRD, TGA, SEM)

The characterization of polymeric materials is crucial to understanding their structure and properties. Standard techniques used in the field include Fourier-transform infrared spectroscopy (FTIR) to identify chemical bonds, X-ray diffraction (XRD) to analyze crystallinity, thermogravimetric analysis (TGA) to assess thermal stability, and scanning electron microscopy (SEM) to observe surface morphology. nih.gov

In studies of polymeric films containing the related compound 3-Oxo-3-(piperidin-1-yl)propanenitrile, these techniques have been effectively employed. nih.gov For instance, FTIR could be used to confirm the presence of the characteristic nitrile (C≡N) and amide (C=O) functional groups of this compound within a polymer matrix. XRD analysis would reveal how the incorporation of the compound affects the crystalline structure of the polymer. TGA would provide data on the thermal stability of the resulting composite material, and SEM would offer insights into the homogeneity and surface features of the films.

Table 1: Potential Physicochemical Characterization Techniques for Polymer Films Containing this compound

Technique Information Provided
FTIRConfirmation of functional groups and chemical interactions
XRDAnalysis of crystallinity and structural changes
TGAAssessment of thermal stability and degradation profile
SEMObservation of surface morphology and homogeneity

This table is illustrative of standard characterization methods in polymer science and does not represent actual data for this compound-containing materials, as such data is not available.

Application as Chemical Probes and Research Reagents in Chemical Biology

The use of small molecules as chemical probes is fundamental to chemical biology, allowing for the investigation of biological processes. Piperazine derivatives are frequently used as scaffolds in the design of such probes due to their favorable physicochemical properties and ability to interact with biological targets. mdpi.comacgpubs.org

Despite the potential of this compound as a versatile small molecule scaffold, there is no specific mention in the scientific literature of its use as a chemical probe or research reagent in chemical biology. biosynth.com The synthesis of more complex molecules using a similar core structure, such as 3-Oxo-3-(4-(2-oxo-2H-chromen-4-yl)piperazin-1-yl)propanenitrile, suggests its utility as a building block in synthetic chemistry. mdpi.com This could be a precursor to developing targeted chemical probes in the future.

Challenges and Future Research Directions

Addressing Synthetic Scalability and Novel Synthesis Strategies

The advancement of 3-oxo-3-(piperazin-1-yl)propanenitrile from a laboratory-scale reagent to a widely accessible precursor hinges on overcoming challenges in its synthesis. Current synthetic routes, often analogous to the preparation of similar compounds like 3-oxo-3-(piperidin-1-yl)propanenitrile from ethyl cyanoacetate (B8463686) and the corresponding amine, require optimization for large-scale production. nih.govresearchgate.net Future research should focus on:

Scalability: Developing cost-effective and high-yield synthetic protocols that are amenable to industrial-scale production. This includes minimizing the use of expensive reagents, reducing the number of purification steps, and optimizing reaction conditions (temperature, pressure, catalysts) for bulk manufacturing.

Novel Strategies: Exploring alternative and more efficient synthetic pathways. This could involve the use of novel catalysts, continuous flow chemistry processes for improved safety and efficiency, or biocatalytic methods that offer high selectivity and milder reaction conditions.

Green Chemistry: Designing syntheses that align with the principles of green chemistry by reducing waste, minimizing the use of hazardous solvents, and improving atom economy.

Advancing Mechanistic Understanding of Biological Activities

The piperazine (B1678402) ring is a well-established pharmacophore present in numerous approved drugs, suggesting that this compound and its derivatives could possess significant biological activity. nih.gov However, the specific mechanisms of action remain largely unexplored. A critical future direction is the systematic elucidation of its biological profile.

Target Identification: Initial efforts should involve high-throughput screening of the compound and its derivatives against a wide array of biological targets, such as enzymes and receptors, to identify potential therapeutic areas.

Biochemical and Cellular Assays: Once a target is identified, detailed biochemical and cellular assays are required to understand the compound's mode of action. This includes determining binding affinities, enzyme inhibition kinetics, and effects on cellular signaling pathways.

In Vivo Studies: Promising results from in vitro studies would necessitate carefully designed studies in biological systems to evaluate the compound's efficacy, pharmacokinetics, and metabolic fate.

Rational Design and Synthesis of Next-Generation Analogues and Conjugates

The true potential of this compound lies in its utility as a scaffold for creating novel molecules with tailored properties. Future research will heavily rely on the rational design and synthesis of new analogues.

Structure-Activity Relationship (SAR) Studies: A systematic modification of the core structure is essential. This involves introducing various substituents at the second nitrogen atom of the piperazine ring, modifying the propanenitrile side chain, or altering the oxo-group to establish a clear relationship between chemical structure and biological activity.

Combinatorial Chemistry: The use of parallel synthesis and combinatorial chemistry can accelerate the generation of large libraries of analogues for screening.

Bio-conjugation: Designing and synthesizing conjugates by linking the scaffold to other molecules of interest. This could include attaching fluorescent dyes for use as biological probes, linking it to targeting moieties to deliver it to specific cells or tissues, or combining it with another pharmacophore to create hybrid drugs with dual activity.

Potential Modification Site Example Modification Research Goal
Piperazine N-4 PositionAlkylation, Arylation, AcylationModulate solubility, target binding, and pharmacokinetic properties
Propanenitrile ChainIntroduction of substituentsAlter steric and electronic properties to fine-tune activity
Oxo GroupReduction to hydroxyl, conversion to thioamideInvestigate the importance of the carbonyl for biological interactions

Exploration of Untapped Research Avenues and Applications in Material Science and Chemical Biology

Beyond its potential in medicine, the unique chemical structure of this compound makes it an interesting candidate for applications in other scientific fields.

Material Science: The presence of multiple functional groups (nitrile, amide, secondary amine) suggests its potential use as a monomer or cross-linking agent in the synthesis of novel polymers or functional materials. Its ability to coordinate with metal ions could also be explored for creating metal-organic frameworks (MOFs) with unique catalytic or sorption properties.

Chemical Biology: Derivatives of the compound could be developed as chemical tools to probe biological systems. For instance, analogues with photoreactive groups could be used for affinity-based protein profiling to identify new drug targets.

Development of Advanced Analytical and Spectroscopic Methodologies for Complex Systems

As research into this compound and its analogues expands, the need for sophisticated analytical and spectroscopic methods becomes paramount.

Quantitative Analysis: Developing and validating robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for purity assessment, quality control, and for quantifying the compound and its metabolites in complex biological matrices like blood plasma or tissue samples.

Structural Elucidation: While crystallographic data exists for the related piperidine (B6355638) analogue, detailed structural studies on this compound are needed. nih.gov Advanced techniques like X-ray crystallography and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy would provide critical insights into its three-dimensional structure, conformational preferences, and intermolecular interactions, which are vital for understanding its binding to biological targets.

Spectroscopic Fingerprinting: Techniques like Infrared (IR) spectroscopy can provide characteristic fingerprints for functional group identification, with the nitrile group showing a distinct absorption band around 2250 cm⁻¹. Developing a comprehensive spectroscopic database for this class of compounds would aid in their rapid identification and characterization.

Analytical Technique Application Area Key Information Provided
HPLC / LC-MSSynthesis, PharmacokineticsPurity, concentration in biological fluids, metabolite identification
X-ray CrystallographyStructural BiologyPrecise 3D molecular structure, bond lengths, and angles
NMR SpectroscopyChemical Synthesis, Structural BiologyConnectivity, conformation in solution, dynamic processes
Infrared (IR) SpectroscopyQuality ControlFunctional group identification, structural confirmation

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Oxo-3-(piperazin-1-yl)propanenitrile in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators if aerosol generation is likely .
  • Ventilation : Conduct experiments in a fume hood or well-ventilated area to mitigate inhalation risks (classified as a respiratory irritant) .
  • Spill Management : Isolate the area, use inert absorbents (e.g., vermiculite), and dispose of waste via certified hazardous waste contractors .
  • First Aid : Flush eyes/skin with water for 15 minutes upon exposure; seek medical attention if irritation persists .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Cyanoacetylation of Piperazine : React piperazine with cyanoacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
  • Microwave-Assisted Synthesis : Optimize reaction time and temperature (e.g., 100°C, 30 min) to enhance yield, as demonstrated for analogous 3-oxo-piperidinylpropionitriles .
  • Purification : Recrystallize from ethanol or use column chromatography (silica gel, gradient elution with dichloromethane/methanol) to achieve >95% purity .

Q. How can researchers analytically confirm the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm. Purity ≥95% is typical for research-grade material .
  • NMR Spectroscopy : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH2 protons) and the nitrile group (δ 120–125 ppm in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 257.33 (C15_{15}H19_{19}N3_{3}O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate NMR and IR data with computational tools (e.g., DFT simulations for vibrational frequencies) .
  • Crystallographic Verification : Perform single-crystal X-ray diffraction (as done for structurally similar 3-oxo-piperidinylpropionitriles) to unambiguously assign stereochemistry and bond lengths .
  • Batch Consistency Checks : Compare multiple synthesis batches using LC-MS to identify impurities or tautomeric forms .

Q. What experimental design strategies are effective for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified piperazine substituents (e.g., 4-phenethyl or 4-methyl groups) and screen against target enzymes (e.g., kinases) using fluorescence-based assays .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities to receptors like 5-HT1A_{1A} or dopamine D2, guided by the compound’s nitrile and ketone moieties .
  • Toxicity Profiling : Assess cytotoxicity in HEK293 cells via MTT assay, referencing safety data on respiratory and dermal irritation .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation of a saturated acetone solution at 4°C to obtain diffraction-quality crystals .
  • Disorder Management : Resolve piperazine ring disorder using SHELXL refinement constraints and anisotropic displacement parameters .
  • Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., C≡N···H–N) via Mercury software to explain packing motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.